2-Amino-3-(2-bromophenyl)propanoic acid
CAS No.: 30163-16-7
VCID: VC21537163
Molecular Formula: C9H10BrNO2
Molecular Weight: 244.08 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Amino-3-(2-bromophenyl)propanoic acid is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a bromine atom at the ortho position of the phenyl ring. It is used extensively in chemical synthesis and research due to its unique properties and reactivity. Chemical Reactions:
Applications in Research and Industry2-Amino-3-(2-bromophenyl)propanoic acid serves as a building block in organic synthesis and is used in various research applications:
Pharmacological and Biological ActivitiesWhile specific pharmacological data for 2-Amino-3-(2-bromophenyl)propanoic acid is limited, related compounds have shown potential in modulating signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are crucial in cancer biology and metabolic regulation. Biological Activities:
Comparison with Similar Compounds2-Amino-3-(2-bromophenyl)propanoic acid is distinct from its isomers, such as 2-Amino-3-(3-bromophenyl)propanoic acid and 2-Amino-3-(4-bromophenyl)propanoic acid, due to the position of the bromine atom on the phenyl ring. This difference affects its chemical reactivity and biological activity. Comparison Table:
Storage and Handling2-Amino-3-(2-bromophenyl)propanoic acid should be stored at room temperature. It is intended for professional use in research laboratories and industrial settings, not for medical or consumer use. |
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 30163-16-7 | ||||||||||||||||
Product Name | 2-Amino-3-(2-bromophenyl)propanoic acid | ||||||||||||||||
Molecular Formula | C9H10BrNO2 | ||||||||||||||||
Molecular Weight | 244.08 g/mol | ||||||||||||||||
IUPAC Name | 2-amino-3-(2-bromophenyl)propanoic acid | ||||||||||||||||
Standard InChI | InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | ||||||||||||||||
Standard InChIKey | JFVLNTLXEZDFHW-UHFFFAOYSA-N | ||||||||||||||||
SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)Br | ||||||||||||||||
Canonical SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)Br | ||||||||||||||||
Synonyms | 2-amino-3-(2-bromophenyl)propanoicacid;2-Bromo-DL-Phenylalanine;2-Bromophenylalanine;dl-2-Bromophenylalanine;1991-79-3;30163-16-7;DL-2-BR-PHE-OH;(R)-2-BromophenylalanineHydrochloride;2-Bromophenylalanine#;AC1LBA4A;SCHEMBL43301;AC1Q26E4;2-BROMOPHENYL-DL-ALANINE;CTK8C3111;JFVLNTLXEZDFHW-UHFFFAOYSA-N;MolPort-003-990-077;0240AB;ANW-69690;AR-1D9733;AKOS000168432;AKOS016843139;AB21653;AM82701;VC30987;AK-80271 | ||||||||||||||||
PubChem Compound | 554198 | ||||||||||||||||
Last Modified | Jul 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume